molecular formula (a)C6H8O7(anhydrous)<br>C6H8O7<br>CH2COOH-C(OH)COOH-CH2COOH<br>C6H8O7 B053485 Hydron;2-hydroxypropane-1,2,3-tricarboxylate CAS No. 117148-05-7

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B053485
CAS RN: 117148-05-7
M. Wt: 192.12 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-N
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Description

“Hydron;2-hydroxypropane-1,2,3-tricarboxylate” is also known as 2-hydroxypropane-1,2,3-tricarboxylic acid . It is an organic carboxylic acid whose chemical structure contains three carboxyl functional groups (-COOH) . The molecular formula is C16H28N2O9 .


Synthesis Analysis

The synthesis of this compound involves the esterification of citric acid and ethanol under the action of a catalyst, followed by refinement through de-esterification, neutralization, and water washing .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H14N2O7 .


Physical And Chemical Properties Analysis

This compound is odorless with a strong sour taste . When dry or heated to 4050 ℃, it becomes anhydrous . It undergoes weathering in dry air and shows micro deliquescence . It softens at 75 ℃ and melts at 100 ℃ .

Scientific Research Applications

Solubility Studies

Research conducted by Qin et al. (2014) focused on the solubility of 2-hydroxypropane-1,2,3-tricarboxylic acid monohydrate in various solvents. This study is significant for understanding the solubility behavior of the compound in different conditions, which is crucial for its applications in various scientific fields (Qin et al., 2014).

Antimicrobial Properties

Lee and Najiah (2009) explored the antimicrobial properties of 2-hydroxypropane-1,2,3-tricarboxylic acid isolated from Citrus microcarpa extract. This study is important for understanding the potential applications of this compound in antimicrobial treatments, especially in aquaculture (Lee & Najiah, 2009).

Synthesis and Chemical Properties

Nizovtsev and Bovin (2021) presented a new synthesis route for 2-aminopropane-1,2,3-tricarboxylic acid, demonstrating its chemical versatility and potential for various scientific applications (Nizovtsev & Bovin, 2021).

Application in Polymer Engineering

Liszkowska et al. (2015) synthesized a new compound from 2-hydroxy-1,2,3-propanetricarboxylic acid for use in rigid polyurethane-polyisocyanurate foams. This research contributes to the development of new materials with potentially enhanced properties for industrial applications (Liszkowska et al., 2015).

Adsorption Studies and Molecular Structures

The adsorption of citric (2-hydroxypropane-1,2,3-tricarboxylic acid) on alpha-FeOOH particles in aqueous suspensions was studied by Lindegren et al. (2009). This research is significant for understanding the molecular interactions and potential environmental applications of the compound (Lindegren et al., 2009).

Safety and Hazards

The safety and hazards of “Hydron;2-hydroxypropane-1,2,3-tricarboxylate” are determined based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141633-96-7
Record name Citric acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141633-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

592.0 mg/mL
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

77-92-9
Record name Citric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
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Reactant of Route 6
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